Cas no 2097969-43-0 (N-(Azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride)

N-(Azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride is a synthetic organic compound featuring an azetidine ring linked to a 5-methylisoxazole-3-carboxamide moiety, with a hydrochloride salt form enhancing solubility and stability. This structure is of interest in medicinal chemistry due to its potential as a versatile intermediate or pharmacophore in drug discovery, particularly for targeting central nervous system (CNS) or enzyme-related pathways. The azetidine scaffold offers conformational rigidity, while the isoxazole group may contribute to binding affinity and selectivity. The hydrochloride salt ensures improved handling and formulation properties. This compound is suited for research applications requiring precise molecular modifications or scaffold diversification in bioactive molecule development.
N-(Azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride structure
2097969-43-0 structure
Product name:N-(Azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride
CAS No:2097969-43-0
MF:C8H12ClN3O2
MW:217.652780532837
CID:5049259

N-(Azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-(azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride
    • N-(azetidin-3-yl)-5-methyl-1,2-oxazole-3-carboxamide;hydrochloride
    • N-(Azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride
    • Inchi: 1S/C8H11N3O2.ClH/c1-5-2-7(11-13-5)8(12)10-6-3-9-4-6;/h2,6,9H,3-4H2,1H3,(H,10,12);1H
    • InChI Key: FGKYBDFUKREUNQ-UHFFFAOYSA-N
    • SMILES: Cl.O=C(C1C=C(C)ON=1)NC1CNC1

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 206
  • Topological Polar Surface Area: 67.2

N-(Azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
N298186-1g
n-(azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride
2097969-43-0
1g
$ 865.00 2022-06-03
Life Chemicals
F2158-2137-2.5g
N-(azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride
2097969-43-0 95%+
2.5g
$1222.0 2023-09-06
Life Chemicals
F2158-2137-1g
N-(azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride
2097969-43-0 95%+
1g
$611.0 2023-09-06
Life Chemicals
F2158-2137-10g
N-(azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride
2097969-43-0 95%+
10g
$2566.0 2023-09-06
Life Chemicals
F2158-2137-0.25g
N-(azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride
2097969-43-0 95%+
0.25g
$551.0 2023-09-06
TRC
N298186-500mg
n-(azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride
2097969-43-0
500mg
$ 570.00 2022-06-03
Life Chemicals
F2158-2137-0.5g
N-(azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride
2097969-43-0 95%+
0.5g
$580.0 2023-09-06
TRC
N298186-100mg
n-(azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride
2097969-43-0
100mg
$ 135.00 2022-06-03
Life Chemicals
F2158-2137-5g
N-(azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride
2097969-43-0 95%+
5g
$1833.0 2023-09-06

N-(Azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride Related Literature

Additional information on N-(Azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride

N-(Azetidin-3-yl)-5-methylisoxazole-3-carboxamide Hydrochloride: A Comprehensive Overview

N-(Azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride, also known by its CAS number 2097969-43-0, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in understanding its biological activity.

The molecular structure of N-(Azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride comprises an isoxazole ring fused with a carboxamide group and an azetidine moiety. The isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, contributes to the compound's stability and reactivity. The azetidine ring, a four-membered saturated cyclic amine, adds complexity to the molecule's stereochemistry and pharmacokinetic profile. The presence of the hydrochloride salt form suggests that this compound is likely used in its protonated form for stability or solubility purposes.

Recent studies have focused on the synthesis of this compound, employing various methodologies to optimize yield and purity. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times while maintaining high product quality. Researchers have also explored the use of catalytic systems to enhance the efficiency of key steps in the synthesis process.

In terms of biological activity, N-(Azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride has demonstrated potential as a modulator of certain G-protein coupled receptors (GPCRs). This makes it a promising candidate for therapeutic applications in areas such as central nervous system disorders and inflammatory diseases. Preclinical studies have highlighted its ability to selectively bind to specific receptor subtypes, suggesting a high degree of specificity that could minimize off-target effects.

Moreover, advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies provide insights into its binding affinity and interaction patterns with target proteins. Such computational approaches are invaluable for guiding further optimization efforts aimed at improving the compound's pharmacokinetic properties and therapeutic efficacy.

Another area of active research involves the investigation of this compound's metabolic pathways. Understanding how it is processed within the body is crucial for determining its suitability as a drug candidate. Studies have revealed that the compound undergoes hepatic metabolism via cytochrome P450 enzymes, with metabolites exhibiting varying levels of activity compared to the parent compound.

In conclusion, N-(Azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride represents a compelling example of how modern chemical synthesis and biological research can converge to develop novel therapeutic agents. With ongoing investigations into its structure-function relationships and pharmacological properties, this compound holds great promise for future applications in medicine.

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd